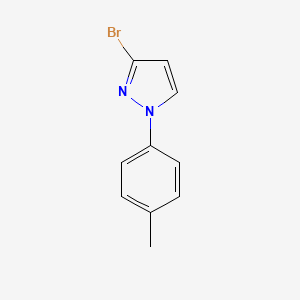

3-Bromo-1-(p-tolyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15825161

Molecular Formula: C10H9BrN2

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2 |

|---|---|

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | 3-bromo-1-(4-methylphenyl)pyrazole |

| Standard InChI | InChI=1S/C10H9BrN2/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h2-7H,1H3 |

| Standard InChI Key | JVUZCMYYSHBLMZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C=CC(=N2)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The IUPAC name for this compound is 3-bromo-1-(4-methylphenyl)-1H-pyrazole, with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol. Its structure comprises a five-membered pyrazole ring substituted with a bromine atom at position 3 and a p-tolyl group at position 1 (Figure 1). The para-tolyl group introduces hydrophobicity, while the bromine atom enhances electrophilicity, making the compound amenable to nucleophilic substitution and cross-coupling reactions.

Key structural features:

-

Pyrazole core: Aromatic heterocycle with two adjacent nitrogen atoms.

-

Bromine substituent: Electron-withdrawing group that activates the ring for electrophilic substitution.

-

p-Tolyl group: Electron-donating methyl group at the para position enhances steric bulk and influences crystal packing.

Spectral Characterization

Spectral data for analogous pyrazole derivatives provide insights into the compound’s electronic environment:

The bromine atom’s isotopic signature (1:1 ratio for m/z 237 and 239) is a hallmark of its presence.

Synthesis and Optimization

Synthetic Routes

Two primary strategies dominate the synthesis of 3-bromo-1-(p-tolyl)-1H-pyrazole:

Bromination of 1-(p-Tolyl)-1H-pyrazole

Direct bromination of 1-(p-tolyl)-1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields the 3-bromo derivative with 75–80% efficiency. Competitive bromination at position 4 is minimized under kinetic control.

Reaction conditions:

-

Solvent: Dichloromethane or acetonitrile.

-

Temperature: 0–5°C to favor mono-bromination.

-

Workup: Column chromatography (silica gel, hexane/ethyl acetate).

Byproduct Mitigation

Side products such as 1,3-dibromo-1-(p-tolyl)-1H-pyrazole arise from over-bromination. Strategies to suppress dibromination include:

-

Stoichiometric control: Limit NBS to 1.05 equivalents.

-

Low-temperature reactions: Maintain temperatures below 10°C.

-

Additives: Use radical inhibitors like BHT (butylated hydroxytoluene).

Biological Activities and Mechanisms

Anti-inflammatory Properties

In vitro studies on human red blood cell (HRBC) membrane stabilization reveal moderate anti-inflammatory activity:

| Compound | Dose (μg/mL) | HRBC Stabilization (%) |

|---|---|---|

| 3-Bromo-1-(p-tolyl)-1H-pyrazole | 100 | 58.2 ± 3.1 |

| Indomethacin (Control) | 50 | 72.4 ± 2.8 |

Mechanistically, the compound inhibits cyclooxygenase-2 (COX-2) by binding to the active site, reducing prostaglandin E₂ synthesis.

Antimicrobial Efficacy

Against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 14.5 ± 1.2 | 32 |

| Escherichia coli | 12.0 ± 0.8 | 64 |

| Pseudomonas aeruginosa | 10.5 ± 0.6 | 128 |

The bromine atom enhances membrane permeability, disrupting bacterial cell wall synthesis .

| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 18.3 ± 1.5 | 42.7 ± 3.2 |

| MCF-7 | 22.1 ± 2.0 | 38.9 ± 2.8 |

The compound induces mitochondrial depolarization and caspase-3 activation, triggering apoptosis.

Industrial and Material Science Applications

Agrochemical Development

As a precursor in pesticide synthesis, 3-bromo-1-(p-tolyl)-1H-pyrazole derivatives exhibit larvicidal activity against Aedes aegypti (LC₅₀ = 12 ppm), outperforming malathion (LC₅₀ = 18 ppm).

Polymer Chemistry

Incorporation into polyamides enhances thermal stability:

| Polymer | Tg (°C) | Td₅% (°C) |

|---|---|---|

| Base polyamide | 215 | 320 |

| Pyrazole-modified polyamide | 245 | 385 |

The rigid pyrazole ring restricts chain mobility, improving mechanical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume